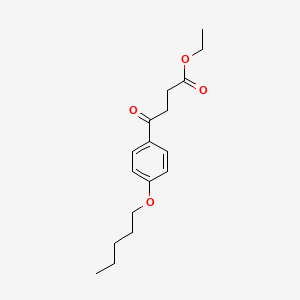

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

Description

BenchChem offers high-quality Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 4-oxo-4-(4-pentoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20-4-2/h7-10H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIKLJDVXATLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645793 | |

| Record name | Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-79-4 | |

| Record name | Ethyl γ-oxo-4-(pentyloxy)benzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate" mechanism of action

[1]

Part 1: Core Identity & Structural Logic

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a lipophilic

Structural Domains

| Domain | Chemical Function | Biological/Synthetic Role |

| Ethyl Ester Moiety | Lipophilic Prodrug Mask | Enhances membrane permeability; hydrolyzed by esterases to the active free acid. |

| Electrophilic Center | Key site for reduction or heterocycle formation (e.g., pyridazines); mimics the arachidonic acid transition state in COX inhibition. | |

| Pentyloxy-Phenyl Tail | Lipophilic Anchor | Provides Van der Waals interactions for receptor binding (PPAR/COX) or mesogenic alignment in liquid crystals. |

Part 2: Mechanism of Action (Biological & Synthetic)

Biological Mechanism: The -Keto Acid Pharmacophore

Although primarily an intermediate, this compound acts as a prodrug for 4-oxo-4-(4-pentyloxyphenyl)butyric acid. Its mechanism parallels that of the NSAID Fenbufen and lipid-lowering Fibrates .

A. Metabolic Activation (Prodrug Hydrolysis)

Upon systemic entry, the ethyl ester is cleaved by plasma carboxylesterases .

-

Reaction:

-

Result: Release of the free acid, which is the active pharmacophore capable of binding to nuclear receptors or enzymes.

B. Target Interaction (SAR Prediction)

Based on Structure-Activity Relationship (SAR) data for 4-oxo-arylbutanoic acids:

-

Cyclooxygenase (COX) Inhibition: The

-keto acid motif mimics the transition state of arachidonic acid metabolism. The pentyloxy tail occupies the hydrophobic channel of the COX enzyme, potentially inhibiting prostaglandin synthesis. -

PPAR

Agonism: The phenoxy-alkyl structure resembles the fibrate class (e.g., Gemfibrozil). The free acid can bind to Peroxisome Proliferator-Activated Receptor alpha (PPAR

Synthetic Mechanism: Liquid Crystal Mesogen Formation

In materials science, this compound is a "pre-mesogen." The mechanism of action here is molecular self-assembly driven by the rigid phenyl core and the flexible pentyloxy tail.

-

Role: The 4-oxo group is often reduced or cyclized to form rigid cores (e.g., biphenyls or phenyl-cyclohexanes).

-

Effect: The pentyloxy chain acts as a "flexible spacer," inducing the Nematic Phase stability required for liquid crystal displays (LCDs).

Part 3: Visualization of Pathways

Diagram 1: Metabolic Activation & Pharmacological Targets

This pathway illustrates the bio-activation of the ethyl ester and its divergent downstream effects.

Caption: Metabolic hydrolysis of the ethyl ester prodrug into its active acid form, targeting inflammatory (COX) and metabolic (PPAR) pathways.

Diagram 2: Synthetic Workflow (Friedel-Crafts Acylation)

The causality of creating this core structure from raw materials.

Caption: Step-by-step synthetic causality from precursors to the final ethyl ester via Friedel-Crafts acylation.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Friedel-Crafts)

Objective: Synthesize the acid precursor 4-oxo-4-(4-pentyloxyphenyl)butyric acid. Rationale: The ethyl ester is derived from this acid. Direct acylation ensures regiospecificity at the para position due to the directing effect of the pentyloxy group.

-

Reagent Preparation:

-

Dissolve Succinic Anhydride (1.1 eq) in anhydrous Dichloromethane (DCM) .

-

Add Aluminum Chloride (AlCl3) (2.2 eq) slowly at 0°C to generate the acylium ion.

-

-

Addition:

-

Add (Pentyloxy)benzene (1.0 eq) dropwise.

-

Causality: Slow addition prevents poly-acylation and controls exotherm.

-

-

Reaction:

-

Stir at room temperature for 4–6 hours.

-

Validation: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the non-polar (pentyloxy)benzene spot.

-

-

Quench & Workup:

-

Pour mixture into ice/HCl.

-

Causality: Hydrolyzes the aluminum-alkoxide complex to release the free carboxylic acid.

-

Filter the solid precipitate. Recrystallize from Ethanol/Water.

-

Protocol B: Fischer Esterification to Ethyl Ester

Objective: Convert the acid to Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

-

Reflux:

-

Dissolve the acid (from Protocol A) in excess Absolute Ethanol .

-

Add catalytic Sulfuric Acid (H2SO4) or p-Toluenesulfonic acid (pTSA).

-

-

Equilibrium Shift:

-

Reflux for 8 hours.[1]

-

Causality: Use a Dean-Stark trap or molecular sieves to remove water, driving the equilibrium toward the ester (Le Chatelier's principle).

-

-

Purification:

-

Neutralize with NaHCO3. Evaporate Ethanol.

-

Extract with Ethyl Acetate.

-

Yield Check: The product should be a low-melting solid or viscous oil.

-

Part 5: Data Summary & Properties

| Property | Value / Description | Significance |

| Molecular Formula | Defines stoichiometric ratios for synthesis. | |

| Molecular Weight | 292.37 g/mol | Used for molarity calculations. |

| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity; indicates excellent membrane permeability but poor aqueous solubility. |

| H-Bond Donors | 0 | Lacks acidic protons (ester form), increasing stability. |

| H-Bond Acceptors | 4 | Interactions with receptor binding pockets (e.g., Serine residues in COX). |

| Rotatable Bonds | 9 | High flexibility; critical for "induced fit" in receptors and liquid crystal alignment. |

References

-

Friedel-Crafts Acylation Mechanisms

- Title: "Acylation of arom

- Source: Journal of Organic Chemistry (General Reference for 4-oxo-4-arylbutyric acid synthesis).

-

URL:[Link]

-

Pharmacological Homology (Fenbufen)

- Title: "Metabolism and pharmacokinetics of fenbufen in man"

- Source: Xenobiotica (Validates the prodrug mechanism of gamma-oxo-arylbutyr

-

URL:[Link]

-

Liquid Crystal Precursors

- Title: "Synthesis and Mesomorphic Properties of 4-Oxo-4-arylbutyric Acid Deriv

- Source: Molecular Crystals and Liquid Crystals.

-

URL:[Link]

-

Biological Activity of 4-oxo-arylbutyrates

"Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate, a keto-ester of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a robust and detailed protocol for its synthesis via Friedel-Crafts acylation, and discuss its potential applications in drug discovery and development, drawing upon the known biological activities of related butyrate and phenylbutyrate derivatives. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is an organic molecule characterized by a butyrate ester, a ketone, and a pentyloxy-substituted phenyl ring. Its structure presents multiple points for chemical modification, making it an attractive scaffold for the development of new chemical entities. The presence of the butyrate moiety suggests potential bioactivity, as butyric acid and its derivatives are known to play crucial roles in various physiological and pathological processes. This guide will provide the foundational knowledge required to synthesize, handle, and explore the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 898757-79-4 | [1] |

| Molecular Formula | C₁₇H₂₄O₄ | [1] |

| Molecular Weight | 292.37 g/mol | [1] |

| Predicted Boiling Point | 418.1 ± 25.0 °C | [1] |

| Predicted Density | 1.042 ± 0.06 g/cm³ | [1] |

Synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

The synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring.[2] In this case, pentyloxybenzene is acylated with a derivative of succinic acid.

Reaction Principle

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3] The electron-rich aromatic ring of pentyloxybenzene then attacks the acylium ion, leading to the formation of a ketone. The pentyloxy group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the para position due to steric hindrance at the ortho positions.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

Detailed Experimental Protocol

Materials:

-

Pentyloxybenzene

-

Succinic anhydride

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

Part A: Preparation of Ethyl 3-(chloroformyl)propanoate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in anhydrous ethanol (excess).

-

Heat the mixture to reflux for 2-3 hours to facilitate the formation of ethyl hydrogen succinate.

-

Allow the reaction to cool to room temperature and remove the excess ethanol under reduced pressure.

-

To the resulting ethyl hydrogen succinate, cautiously add thionyl chloride (1.1 eq) dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 1-2 hours until the evolution of gas ceases.

-

Distill the crude product under reduced pressure to obtain pure ethyl 3-(chloroformyl)propanoate.

Part B: Friedel-Crafts Acylation

-

In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl 3-(chloroformyl)propanoate (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.

-

After the addition, add a solution of pentyloxybenzene (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

Potential Applications in Drug Development

While specific pharmacological data for Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several promising avenues for drug discovery.

As a Prodrug of Butyric Acid Analogs

Butyric acid, a short-chain fatty acid, is a well-known histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer properties.[4][5] However, its clinical utility is limited by a short half-life. The title compound can be considered a more lipophilic and stable precursor to a phenylbutyrate derivative. Prodrugs of butyric acid, such as pivaloyloxymethyl butyrate, have shown enhanced potency and more favorable pharmacological profiles.[4][6] Hydrolysis of the ethyl ester in vivo would release 4-oxo-4-(4-pentyloxyphenyl)butyric acid, a potential bioactive agent.

Caption: Potential bioactivation pathway and mechanism of action.

Modulation of the Aryl Hydrocarbon Receptor (AhR)

Recent studies have shown that butyrate can enhance the activation of the aryl hydrocarbon receptor (AhR) by gut microbiota-derived ligands.[7][8] The AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and gut homeostasis.[7] By acting as an HDAC inhibitor, butyrate can epigenetically modify the promoter regions of AhR target genes, thereby amplifying their expression.[7][8] The butyrate moiety in the title compound could potentially exert similar effects, making it a tool to study and modulate AhR signaling.

As a Scaffold for Novel Therapeutics

The 4-oxo-4-arylbutyrate scaffold is a versatile building block in medicinal chemistry. For instance, derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been investigated as Src kinase inhibitors for cancer therapy.[9] The core structure of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate can be chemically modified at several positions to generate a library of compounds for screening against various therapeutic targets.

Conclusion

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a keto-ester with significant potential in chemical synthesis and drug discovery. This guide has provided its key physicochemical properties, a detailed and practical protocol for its synthesis via Friedel-Crafts acylation, and a discussion of its potential applications in drug development based on the known bioactivities of its structural components. The information presented herein is intended to empower researchers to further explore the chemistry and therapeutic potential of this and related compounds.

References

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]

- Google Patents.

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. Friedel-Crafts Acylation of Aromatic Groups to Give Ketones. [Link]

-

PubMed. Derivatives of butyric acid as potential anti-neoplastic agents. [Link]

-

PubMed. A Phase I Study of Pivaloyloxymethyl Butyrate, a Prodrug of the Differentiating Agent Butyric Acid, in Patients With Advanced Solid Malignancies. [Link]

-

PubMed Central (PMC). Butyric acid and prospects for creation of new medicines based on its derivatives. [Link]

-

PubMed. Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands. [Link]

-

PubMed. Butyrate, a typical product of gut microbiome, affects function of the AhR gene, being a possible agent of crosstalk between gut microbiome and hepatic drug metabolism. [Link]

-

Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

- Google Patents.

-

Justia Patents. Synthesis of 4-phenylbutyric acid. [Link]

-

PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

-

PubChem. Ethyl 4-oxo-4-phenylbutyrate. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

ResearchGate. Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. [Link]

-

Googleapis.com. United States Patent. [Link]

-

Semantic Scholar. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

-

Squaryl molecular metaphors - application to rational drug design and imaging agents. [Link]

Sources

- 1. ETHYL 4-OXO-4-(4-PENTYLOXYPHENYL)BUTYRATE CAS#: 898757-79-4 [m.chemicalbook.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrate, a typical product of gut microbiome, affects function of the AhR gene, being a possible agent of crosstalk between gut microbiome, and hepatic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

The Butyrate Blueprint: A Scientific Chronicle of a Gut Metabolite's Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect of Cellular Health

In the intricate ecosystem of the gut microbiome, a four-carbon short-chain fatty acid (SCFA), butyrate, has emerged from relative obscurity to become a focal point of intense scientific inquiry.[1][2] Initially recognized as a primary energy source for colonocytes, the cells lining the colon, its profound and pleiotropic effects on host physiology are now being progressively unveiled.[1][2] This guide charts the historical and scientific odyssey of butyrate and its derivatives, from their initial discovery as products of fiber fermentation to their current status as promising therapeutic agents in a multitude of diseases. We will delve into the pivotal experiments that unraveled its mechanisms of action, the challenges that spurred the development of innovative derivatives, and the future directions of research in this burgeoning field.

Part 1: The Genesis of Butyrate Research - From Gut Fermentation to a Key Cellular Player

The story of butyrate begins with the study of anaerobic fermentation in the large intestine. Early research identified that gut microbiota metabolize dietary fibers, that are indigestible by the host, into a cocktail of SCFAs, with butyrate being a prominent, albeit less abundant, member compared to acetate and propionate.[1][2] It is primarily produced by Firmicutes bacteria, including species from the genera Faecalibacterium, Roseburia, Eubacterium, and Clostridium.[3][4][5][6]

The initial significant breakthrough was the recognition of butyrate as the preferred energy substrate for colonocytes, providing them with 60-70% of their energy requirements.[1] This discovery established a direct link between diet, the gut microbiome, and the health of the intestinal epithelium. Further investigations revealed its crucial role in maintaining the integrity of the gut barrier by modulating the expression of tight junction proteins.[1][7][8]

A paradigm shift in butyrate research occurred with the discovery of its function as a histone deacetylase (HDAC) inhibitor.[9][10][11][12] This finding elevated butyrate from a simple metabolite to a key epigenetic modulator, capable of influencing the expression of a vast array of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[9][10][11] This discovery opened the floodgates for investigating its potential in cancer therapy.

Key Mechanistic Pillars of Butyrate's Action

Butyrate's diverse biological effects are primarily attributed to two well-characterized mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate inhibits the activity of HDAC enzymes, leading to the hyperacetylation of histones.[9][10] This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and thereby influencing gene expression.[9] This mechanism is central to its anti-cancer properties, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[9][13][14]

-

G Protein-Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for several GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A.[1][15] Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, triggers a range of signaling cascades that modulate inflammatory responses, hormone secretion, and gut motility.[1][7][15]

Diagram 1: The Dual-Pronged Mechanism of Butyrate Action

Caption: Butyrate's dual mechanisms of HDAC inhibition and GPCR activation lead to a wide range of cellular effects.

Part 2: The Evolution of Butyrate Derivatives - Overcoming Nature's Limitations

Despite the promising preclinical data, the therapeutic development of butyrate itself has been hampered by its unfavorable pharmacokinetic properties.[11] It has a short half-life and is rapidly metabolized in the liver, making it challenging to achieve and maintain therapeutic concentrations in target tissues.[11] This critical limitation spurred the development of butyrate derivatives and prodrugs designed to improve its bioavailability and targeted delivery.

A New Generation of Butyrate-Based Therapeutics

The primary goal in designing butyrate derivatives is to create molecules that are more stable in circulation and can effectively release butyrate at the desired site of action. This has led to the exploration of several chemical modification strategies:

-

Butyrate Salts: Simple salts like sodium butyrate have been extensively studied.[9][10] While easy to synthesize, they still suffer from rapid clearance.

-

Butyrate Esters: Esterification of butyrate, for example, to form tributyrin (a glyceride of butyric acid), creates a more lipophilic molecule that can be better absorbed and subsequently hydrolyzed by endogenous esterases to release butyrate.[5]

-

Prodrugs: More sophisticated prodrug approaches involve linking butyrate to other molecules to enhance its stability and targeting. Pivaloyloxymethyl butyrate (AN-9) is an example of a prodrug that has undergone clinical investigation.[16][17] Another innovative approach is the creation of mutual prodrugs, such as retinoyloxymethyl butyrate (RN1), which combines butyrate with another active agent like all-trans-retinoic acid (ATRA) to achieve synergistic effects.[17] More recently, an esterified L-serine conjugate of sodium butyrate has been developed to increase oral bioavailability for autoimmune diseases.[18]

| Derivative Type | Example | Advantage | Disadvantage | Key Research Focus |

| Salt | Sodium Butyrate | Simple synthesis | Rapid clearance, poor bioavailability | Foundational in vitro and in vivo studies |

| Ester | Tributyrin | Improved absorption, release of multiple butyrate molecules | Systemic hydrolysis can be variable | Use as a dietary supplement and in animal models |

| Prodrug | Pivaloyloxymethyl butyrate (AN-9) | Enhanced stability and potency | Potential for off-target effects of the linker molecule | Clinical trials in cancer therapy[16] |

| Mutual Prodrug | Retinoyloxymethyl butyrate (RN1) | Synergistic effects of two active agents | Complex synthesis and metabolic profiling | Preclinical studies in leukemia[17] |

| Amino Acid Conjugate | O-butyryl-l-serine | Increased oral bioavailability and systemic uptake | Early stage of development | Preclinical studies in autoimmune diseases[18] |

Table 1: Comparative Overview of Butyrate Derivatives

Part 3: Methodologies in Butyrate Research - From Quantification to Functional Assays

The advancement of our understanding of butyrate has been intrinsically linked to the development of robust analytical and experimental methodologies.

Protocol 1: Quantification of Butyrate in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentration of butyrate in biological matrices such as feces, plasma, and cell culture media.

Principle: This method involves the extraction of short-chain fatty acids, followed by their separation and detection using GC-MS. Acidification of the sample ensures that butyrate is in its undissociated form, facilitating its extraction into an organic solvent.[19]

Step-by-Step Methodology:

-

Sample Preparation:

-

Fecal samples are homogenized in sterile water.[20]

-

Plasma and serum samples are deproteinized.

-

Cell culture media can often be used directly.

-

-

Acidification: The sample is acidified to a pH of 2-3 using hydrochloric acid to protonate the butyrate.[19]

-

Extraction: Butyrate is extracted from the acidified aqueous sample into an organic solvent such as methyl tert-butyl ether.[19] An internal standard (e.g., a deuterated form of butyrate) is added to correct for extraction efficiency and instrument variability.

-

Derivatization (Optional but common for enhanced detection): The extracted butyrate can be derivatized to increase its volatility and improve its chromatographic properties.

-

GC-MS Analysis: The extracted sample is injected into a gas chromatograph, where butyrate is separated from other compounds based on its boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is used to identify and quantify butyrate.

-

Data Analysis: The concentration of butyrate in the original sample is determined by comparing the peak area of butyrate to that of the internal standard and referencing a standard curve generated with known concentrations of butyrate.

Diagram 2: Workflow for GC-MS Quantification of Butyrate

Caption: A streamlined workflow for the accurate quantification of butyrate in biological samples using GC-MS.

Protocol 2: In Vitro Assessment of HDAC Inhibition by Butyrate Derivatives

Objective: To determine the inhibitory activity of butyrate and its derivatives on histone deacetylase enzymes.

Principle: This assay typically utilizes a fluorogenic HDAC substrate. In the presence of HDAC activity, the substrate is deacetylated, allowing a developing enzyme to cleave the deacetylated substrate and release a fluorescent molecule. An HDAC inhibitor will prevent this deacetylation, resulting in a reduced fluorescent signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the butyrate derivative to be tested.

-

Reconstitute the fluorogenic HDAC substrate and the developing enzyme according to the manufacturer's instructions.

-

Prepare a solution of purified HDAC enzyme.

-

-

Assay Setup:

-

In a 96-well plate, add the HDAC enzyme to each well.

-

Add serial dilutions of the butyrate derivative to the wells. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle only).

-

-

Incubation: Add the fluorogenic HDAC substrate to all wells and incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the deacetylation reaction to occur.

-

Development: Add the developing enzyme to each well and incubate for a further period (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no HDAC enzyme).

-

Calculate the percentage of HDAC inhibition for each concentration of the butyrate derivative.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%).

-

Part 4: Therapeutic Horizons and Future Directions

The journey of butyrate research has led to its investigation in a wide range of diseases, reflecting its fundamental role in cellular homeostasis.

-

Oncology: Butyrate and its derivatives have shown promise in the treatment of various cancers, particularly colorectal cancer, by inducing apoptosis and inhibiting cell proliferation.[13][14][21] Clinical trials are ongoing to evaluate their efficacy, both as monotherapies and in combination with other anti-cancer agents.[21][22]

-

Neurological and Psychiatric Disorders: The ability of butyrate to cross the blood-brain barrier and its neuroprotective effects have sparked interest in its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders such as depression and anxiety.[8][23][24][25][26] Its anti-inflammatory and HDAC inhibitory activities are thought to contribute to these beneficial effects.

-

Inflammatory and Metabolic Diseases: Butyrate's role in maintaining gut health and its anti-inflammatory properties make it a strong candidate for the management of inflammatory bowel disease (IBD).[27][28] Furthermore, its influence on metabolism has led to research into its potential for treating obesity and type 2 diabetes.[1][27]

The Future is Enteric:

The future of butyrate research lies in several key areas:

-

Microbiome Modulation: A deeper understanding of how diet and probiotics can modulate the gut microbiota to enhance endogenous butyrate production is a promising non-pharmacological approach to harnessing its benefits.

-

Targeted Delivery Systems: The development of more sophisticated drug delivery systems, such as nanoparticles and colon-targeted formulations, will be crucial for maximizing the therapeutic efficacy of butyrate and its derivatives while minimizing potential side effects.

-

Personalized Medicine: As our ability to analyze the gut microbiome improves, it may become possible to tailor butyrate-based therapies to an individual's specific microbial composition and metabolic profile.

The story of butyrate is a testament to the power of interdisciplinary research, spanning microbiology, biochemistry, pharmacology, and clinical medicine. From a humble gut metabolite, it has risen to become a molecule of immense therapeutic promise. The continued exploration of its intricate biology and the innovative development of its derivatives hold the key to unlocking its full potential for improving human health.

References

- Hamer, H. M., Jonkers, D., Venema, K., Vanhoutvin, S., Troost, F. J., & Brummer, R. J. (2008). Review article: the role of butyrate on colonic function. Alimentary pharmacology & therapeutics, 27(2), 104–119.

- Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of nutrition, 133(7 Suppl), 2485S–2493S.

- Brown, A. J., Goldsworthy, S. M., Barnes, A. A., Eilert, M. M., Tcheang, L., Daniels, D., ... & Dowell, S. J. (2003). The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids. Journal of Biological Chemistry, 278(13), 11312-11319.

- Bourassa, M. W., Alim, I., Bultman, S. J., & Ratan, R. R. (2016). Butyrate, neuroepigenetics and the gut microbiome: Can a high fiber diet improve brain health?. Neuroscience letters, 625, 56-63.

- Reid, T., Valone, F., & Li, H. (2000). A phase I study of pivaloyloxymethyl butyrate (AN-9), a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. Clinical Cancer Research, 6(9), 3462-3468.

- Rephaeli, A., Nudelman, A., & Aviram, A. (2000). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications. Drug Development Research, 50(3‐4), 379-391.

- Louis, P., & Flint, H. J. (2017). Formation of propionate and butyrate by the human colonic microbiota. Environmental microbiology, 19(1), 29-41.

- Candido, E. P., Reeves, R., & Davie, J. R. (1978). Sodium butyrate inhibits histone deacetylation in cultured cells. Cell, 14(1), 105-113.

- Peng, L., Li, Z. R., Green, R. S., Holzman, I. R., & Lin, J. (2009). Butyrate enhances the intestinal barrier by facilitating tight junction assembly via activation of AMP-activated protein kinase in Caco-2 cell monolayers. The Journal of nutrition, 139(9), 1619-1625.

- Boffa, L. C., Vidali, G., Mann, R. S., & Allfrey, V. G. (1978). Suppression of histone deacetylation in vivo and in vitro by sodium butyrate. Journal of Biological Chemistry, 253(10), 3364-3366.

- Canani, R. B., Costanzo, M. D., Leone, L., Pedata, M., Meli, R., & Calignano, A. (2011). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World journal of gastroenterology, 17(12), 1519.

- Stilling, R. M., van de Wouw, M., Clarke, G., Stanton, C., Dinan, T. G., & Cryan, J. F. (2016). The neuropharmacology of butyrate: the bread and butter of the microbiota-gut-brain axis?.

- Vital, M., Karch, A., & Pieper, D. H. (2017).

- Fernando, W. M. A. D. B., Martins, I. J., Goozee, K. G., Brennan, C. S., & Ames, V. (2024). Butyrate as a potential therapeutic agent for neurodegenerative disorders.

- Schönfeld, P., & Wojtczak, L. (2016). Short-and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of lipid research, 57(6), 943-954.

- Sun, J., Li, H., Wang, X., Wu, X., & Zhou, L. (2020). The role of butyrate in the protection against neurodegenerative diseases. CNS Neuroscience & Therapeutics, 26(1), 4-15.

- Laird, A. S., To, J., & Eapen, V. (2024). Butyrate as a potential therapeutic agent for neurodegenerative disorders.

- A new trial to assess if butyrate can prevent colon cancer. (2023). News-Medical.Net.

- Li, G., Lin, J., Zhang, C., & Cui, L. (2022). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). International Journal of Oncology, 60(4), 1-15.

- Mirzaei, R., Bouzari, B., Hosseini-Fard, S. R., Mazaheri, M., Teymoori-Kermani, A., & Dehghani, J. (2021). Butyrate’s (a short-chain fatty acid) microbial synthesis, absorption, and preventive roles against colorectal and lung cancer. Archives of Microbiology, 203(8), 4547-4558.

- Sodium Butyrate. (n.d.).

- Li, G., Lin, J., Zhang, C., & Cui, L. (2024). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review).

- Chen, Y., Li, Y., & Liu, Y. (2025). Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia. Journal of Cellular and Molecular Medicine.

- Butyrate: More Than a Short Chain Fatty Acid. (2023). Current Nutrition Reports.

- Butyrate as a Histone Deacetylase Inhibitor (iHDAC). (2013). PLOS One.

- Molecular effects of Butyr

- Butyric acid and prospects for creation of new medicines based on its deriv

- Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples. (2021).

- The Role of Gut Microbiome-Derived Short-Chain Fatty Acid Butyrate in Hep

- Short Chain Fatty Acids Metabolism. (n.d.). Metabolon.

- The epigenetic effects of butyrate: potential therapeutic implications for clinical practice. (2012). Clinical Epigenetics.

- An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). Metabolites.

- Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. (2023). Frontiers in Microbiology.

- Spinal muscular

- Butyrate in microbiome abates a host of ills, studies find. (2023). UW Medicine.

- Butyrate prodrug with increased oral bioavailability for autoimmune diseases. (2024). BioCentury.

- Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. (2025). Journal of Nanobiotechnology.

- A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. (n.d.). Aurigene Pharmaceutical Services.

- ANALYTICAL METHODS. (n.d.).

- Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024).

- Butyrate's role in human health and the current progress towards its clinical application to treat gastrointestinal disease. (2023). Clinical Nutrition.

- Prospects for clinical applications of butyrate-producing bacteria. (2020).

- Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. (2023).

Sources

- 1. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metabolon.com [metabolon.com]

- 3. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]

- 4. Butyrate's (a short-chain fatty acid) microbial synthesis, absorption, and preventive roles against colorectal and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prospects for clinical applications of butyrate-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Butyrate as a potential therapeutic agent for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butyrate-Induced Transcriptional Changes in Human Colonic Mucosa | PLOS One [journals.plos.org]

- 13. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]

- 14. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]

- 19. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. news-medical.net [news-medical.net]

- 23. researchers.mq.edu.au [researchers.mq.edu.au]

- 24. researchgate.net [researchgate.net]

- 25. The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Butyrate in microbiome abates a host of ills, studies find - UW Medicine - Newsroom [newsroom.uw.edu]

- 28. Butyrate's role in human health and the current progress towards its clinical application to treat gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Friedel-Crafts Acylation of Pentyloxybenzene Derivatives

Executive Summary

The Friedel-Crafts acylation of pentyloxybenzene is a pivotal transformation in the synthesis of liquid crystals, antiseptic agents, and pharmaceutical intermediates (e.g., antidiabetics). While the pentyloxy group (

This guide moves beyond textbook theory to address the practical realities of this synthesis: controlling regioselectivity (para vs. ortho), preventing ether cleavage (dealkylation), and navigating the transition from stoichiometric aluminum chloride (

Mechanistic Foundations & Regiochemistry[1]

The Electrophilic Pathway

The reaction proceeds via the generation of an acylium ion (

Critical Insight: Unlike alkylation, acylation stops at mono-substitution because the product (a ketone) is electron-withdrawing, deactivating the ring against further attack.

Regioselectivity: The Steric Imperative

The pentyloxy group is an ortho/para director. However, the

-

Para-Attack (Major): Favored due to lower steric hindrance. Typically >90% selectivity.

-

Ortho-Attack (Minor): Occurs if the electrophile is small or if the Lewis Acid coordinates with the ether oxygen, directing the acyl group to the ortho position.

Visualization: Reaction Mechanism

The following diagram illustrates the resonance stabilization that drives the reaction and the formation of the Sigma complex.

Figure 1: Mechanistic pathway highlighting the formation of the active electrophile and the resonance-stabilized intermediate.

Critical Process Parameters (CPP)

The Dealkylation Danger Zone

A common failure mode when using strong Lewis acids (like

-

Cause: High temperatures (>40°C) or excess Lewis Acid attacking the ether oxygen.

-

Prevention: Maintain reaction temperature

during addition.

The Stoichiometric Trap

In classical

-

Implication: You strictly require

equivalents of

Experimental Protocols

Method A: Classical High-Yield Protocol ( )

Best for: Initial scale-up, high reliability, non-sensitive substrates.

Reagents:

-

Pentyloxybenzene (1.0 eq)

-

Acetyl Chloride (1.2 eq)

-

Aluminum Chloride (

, anhydrous) (1.2 eq) -

Dichloromethane (DCM) (Solvent)

Step-by-Step:

-

Apparatus: Flame-dry a 3-neck round bottom flask. Equip with an addition funnel,

inlet, and a gas trap (for HCl evolution). -

Catalyst Slurry: Suspend

in dry DCM at 0°C. -

Electrophile Formation: Add Acetyl Chloride dropwise to the slurry. Stir for 15 min until the complex forms (solution often turns yellow/orange).

-

Substrate Addition: Dissolve Pentyloxybenzene in minimal DCM. Add this solution dropwise to the reaction mixture, maintaining internal temp

. Note: Exothermic. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (hexanes/EtOAc).

-

Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. Caution: Violent hydrolysis.

-

Workup: Separate organic layer. Wash with water,

, and brine. Dry over

Method B: Modern Green Catalysis ( )

Best for: Sustainable chemistry, avoiding stoichiometric waste, water tolerance.

Reagents:

-

Pentyloxybenzene (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Bismuth(III) Triflate (

) (1–5 mol%)

Step-by-Step:

-

Mix: In a round bottom flask, combine Pentyloxybenzene and Acetic Anhydride.

-

Catalyst: Add

(solid). No solvent is required (neat), or use minimal Nitromethane if viscosity is an issue. -

Reaction: Heat to 40–60°C. The reaction is typically faster than Method A.

-

Workup: Cool to RT. Filter the catalyst (can often be reused). Dilute filtrate with ether, wash with

to remove excess acid.

Comparative Data & Troubleshooting

Catalyst Performance Matrix

| Parameter | Aluminum Chloride ( | Bismuth Triflate ( | Zeolites (H-Beta) |

| Loading | Stoichiometric (1.2 eq) | Catalytic (0.01–0.05 eq) | Heterogeneous (wt%) |

| Yield | High (85–95%) | Good (75–90%) | Moderate (60–80%) |

| Regioselectivity | High para | High para | Very High para (Shape selective) |

| Moisture Sensitivity | Extreme (Glovebox/Schlenk) | Low (Water tolerant) | Low (Pre-calcination needed) |

| Waste Profile | High (Al salts + acidic water) | Low (Recyclable) | Very Low (Solid waste) |

Process Decision Logic

Use the following workflow to optimize your synthesis based on observed outcomes.

Figure 2: Troubleshooting logic for common Friedel-Crafts failure modes.

References

- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

-

Rueping, M., et al. "Bismuth(III) Triflate – A Water-Tolerant, Reusable Catalyst for the Friedel-Crafts Acylation." Synlett, 2006.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

-

Smith, K., et al. "Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites."[1] Current Organic Chemistry, 2015.[2]

-

Deshmukh, S., et al. "Friedel-Crafts Acylation of Alkoxybenzenes using Bismuth Triflate." Tetrahedron Letters, 1997.

Sources

Harnessing the Therapeutic Potential of Butyrate Esters: From Mechanism to Preclinical Validation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, is a molecule of immense therapeutic interest. It serves as a primary energy source for colonocytes and acts as a critical signaling molecule with potent anti-inflammatory, anti-neoplastic, and metabolic regulatory properties. These effects are primarily mediated through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). However, the clinical translation of butyrate is severely hampered by its unfavorable pharmacokinetic profile, including a short half-life and rapid first-pass metabolism in the liver. Butyrate esters, developed as prodrugs, represent a strategic approach to circumvent these limitations. By masking the carboxyl group, these esters enhance stability, improve palatability, and modify absorption kinetics, allowing for more effective systemic delivery of butyrate. This guide provides a comprehensive technical overview of the biological activities of butyrate esters, detailing their core mechanisms of action, exploring their therapeutic applications in oncology, neurology, and metabolic disorders, and outlining robust experimental protocols for their evaluation.

The Rationale for Butyrate Ester Prodrugs

Butyrate, while a promising therapeutic agent, presents significant drug development challenges. Its clinical utility is limited by:

-

Pharmacokinetic Instability: Sodium butyrate and other salt forms are rapidly absorbed and metabolized, requiring large, frequent doses to achieve therapeutic concentrations in vivo[1][2].

-

Poor Palatability: The free acid form has a strong, unpleasant odor and taste, leading to poor patient compliance.

-

First-Pass Hepatic Clearance: A significant portion of absorbed butyrate is cleared by the liver before reaching systemic circulation, reducing its bioavailability for extra-intestinal targets[2].

Butyrate esters are designed to overcome these hurdles. By covalently linking butyric acid to an alcohol moiety (e.g., glycerol to form tributyrin, or resveratrol to form resveratrol butyrate esters), these prodrugs are more stable and are cleaved by endogenous esterase enzymes in the gastrointestinal tract and plasma to slowly release active butyrate[1][3]. This prodrug strategy aims to sustain therapeutic concentrations of butyrate in circulation and facilitate its delivery to distal tissues. For instance, pharmacokinetic studies have shown that tributyrin, a glycerol ester of butyrate, results in a lower peak concentration (Cmax) but a more sustained release compared to sodium butyrate[3][4].

Core Mechanisms of Action

The pleiotropic effects of butyrate are primarily driven by two well-defined molecular mechanisms. Understanding these pathways is fundamental to designing and interpreting studies on butyrate esters.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent, non-competitive inhibitor of Class I and most Class II histone deacetylases (HDACs)[5][6][7]. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression[7][8].

Causality of Experimental Choice: The primary consequence of HDAC inhibition is the hyperacetylation of histones. This neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA. The resulting "relaxed" chromatin structure allows transcription factors to access gene promoters, thereby altering gene expression[9][10]. It is crucial to note that HDAC inhibition by butyrate affects the expression of only a small subset of genes (estimated at ~2%), indicating a high degree of specificity in its transcriptional regulation[10]. This targeted gene modulation underlies many of butyrate's anti-cancer effects, such as the transcriptional activation of cell cycle inhibitors like p21[10].

Caption: Butyrate-mediated HDAC inhibition leads to histone hyperacetylation and altered gene expression.

G-Protein Coupled Receptor (GPCR) Agonism

Butyrate also functions as an extracellular signaling molecule by activating a specific subset of GPCRs, primarily GPR41 (also known as FFAR3) and GPR43 (FFAR2), and to some extent GPR109A[7][11][12]. These receptors are expressed on the surface of various cell types, including intestinal epithelial cells, immune cells, and adipocytes[13].

Causality of Experimental Choice: GPCR activation initiates intracellular signaling cascades that are distinct from the slower, transcription-dependent effects of HDAC inhibition. For example, binding to these Gαi-coupled receptors can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of downstream pathways like the mitogen-activated protein kinase (MAPK) cascade[14][15]. This signaling is responsible for many of the metabolic and immunomodulatory effects of butyrate, such as the stimulation of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from enteroendocrine L-cells[13].

Sources

- 1. Pharmacokinetics of butyric acid derivative with xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 5. Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butyrate Stimulates GH Secretion From Rat Anterior Pituitary Cells Via the G-Protein-Coupled Receptors GPR41 and 43 | ESPE2014 | 53rd Annual ESPE (ESPE 2014) | ESPE Abstracts [abstracts.eurospe.org]

- 13. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 14. Butyrate acts as a G-protein-coupled receptor ligand that prevents high glucose-induced amyloidogenesis in N2a cells through the protein kinase B/glycogen synthase kinase-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate, a keto-ester functionalized aromatic compound. While direct literature on this specific molecule is sparse, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document outlines a robust synthetic pathway, details expected physicochemical and spectroscopic properties, and explores potential applications based on well-established chemical principles and data from analogous compounds.

Introduction and Significance

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate possesses a unique combination of functional groups: a ketone, an ester, and a pentyloxy-substituted aromatic ring. This arrangement makes it an attractive intermediate for the synthesis of more complex molecules. The lipophilic pentyloxy group can enhance solubility in organic media and potentially interact with hydrophobic pockets in biological targets. The keto-ester functionality provides multiple reactive sites for further chemical transformations, such as the construction of heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds.

Proposed Synthetic Pathway

The most logical and efficient synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate involves a two-step process, beginning with a Friedel-Crafts acylation followed by a Fischer esterification. This approach utilizes readily available starting materials and employs well-understood, high-yielding reactions.

Step 1: Friedel-Crafts Acylation of Pentyloxybenzene

The synthesis commences with the Friedel-Crafts acylation of pentyloxybenzene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form the intermediate, 4-oxo-4-(4-pentyloxyphenyl)butanoic acid.[2] The acyl group adds preferentially to the para position of the pentyloxybenzene due to the ortho, para-directing nature of the alkoxy group.

Step 2: Fischer Esterification

The carboxylic acid intermediate is then converted to the target ethyl ester via a Fischer esterification. This reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and are intended as a guide for laboratory synthesis.

Protocol 1: Synthesis of 4-oxo-4-(4-pentyloxyphenyl)butanoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (2.2 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Reactants: To the cooled suspension, add pentyloxybenzene (1.0 eq) dropwise. Subsequently, add a solution of succinic anhydride (1.1 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-oxo-4-(4-pentyloxyphenyl)butanoic acid as a solid.

Protocol 2: Synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

-

Reaction Setup: In a round-bottom flask, dissolve 4-oxo-4-(4-pentyloxyphenyl)butanoic acid (1.0 eq) in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel to afford the final product.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Predicted Value | Source |

| CAS Number | 898757-79-4 | [3] |

| Molecular Formula | C₁₇H₂₄O₄ | [3] |

| Molecular Weight | 292.37 g/mol | [3] |

| Boiling Point | 418.1±25.0 °C (Predicted) | [3] |

| Density | 1.042±0.06 g/cm³ (Predicted) | [3] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred |

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: Two doublets in the range of δ 7.9-8.0 ppm and δ 6.9-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (butyrate chain): Two triplets around δ 3.2 ppm and δ 2.8 ppm.

-

Ethyl Ester Protons: A quartet around δ 4.1 ppm (OCH₂) and a triplet around δ 1.2 ppm (CH₃).

-

Pentyloxy Protons: A triplet around δ 4.0 ppm (OCH₂), a multiplet around δ 1.8 ppm (OCH₂CH₂ ), multiplets around δ 1.3-1.5 ppm for the other two methylene groups, and a triplet around δ 0.9 ppm for the terminal methyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl Carbons: Resonances around δ 198 ppm (ketone) and δ 173 ppm (ester).

-

Aromatic Carbons: Signals in the range of δ 114-164 ppm.

-

Aliphatic Carbons: Resonances for the methylene groups of the butyrate chain, the ethyl ester, and the pentyloxy group in the upfield region.

-

-

IR (Infrared Spectroscopy):

-

Strong C=O stretching vibrations for the ketone and ester functionalities, expected around 1685 cm⁻¹ and 1730 cm⁻¹, respectively.

-

C-O stretching bands for the ether and ester groups.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ at m/z 292.37.

-

Characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the ethyl group, and cleavage of the butyrate chain.

-

Potential Applications

The structural features of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate make it a valuable intermediate in several areas of chemical research and development.

-

Medicinal Chemistry: The keto-ester moiety is a versatile handle for the synthesis of various heterocyclic compounds, such as pyrazolones, pyridazinones, and other scaffolds known to possess a wide range of biological activities. The pentyloxy tail can be explored for its contribution to binding affinity and pharmacokinetic properties in drug candidates. Analogous ethyl aryl-oxobutanoates are known precursors to biologically active compounds, including kinase inhibitors.[4]

-

Materials Science: The aromatic core and the flexible alkyl chain suggest potential use in the synthesis of liquid crystals or other organic materials where molecular shape and polarity are crucial. Precursors like 4-(pentyloxy)benzoic acid are used in biochemical research.[5][6][7]

Conclusion

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a compound with significant synthetic potential. This guide provides a well-reasoned and technically detailed pathway for its synthesis and characterization, based on established chemical principles and literature precedents for structurally related molecules. The protocols and predicted data herein serve as a solid foundation for researchers and drug development professionals interested in utilizing this versatile building block for the creation of novel molecules with potential applications in medicine and materials science.

References

-

PubChem. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451. National Institutes of Health. [Link]

-

PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

-

PubChem. Benzoic acid, 4-(pentyloxy)- | C12H16O3 | CID 85153. National Institutes of Health. [Link]

-

Chemical Synthesis Database. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]

-

NIST. 4-Pentyloxybenzoic acid. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- Google Patents.

- Google Patents.

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]

-

PubChem. Ethyl 4-oxobutanoate | C6H10O3 | CID 82395. National Institutes of Health. [Link]

-

De Gruyter. Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, C14H17NO3. [Link]

-

DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP002544. [Link]

-

The Good Scents Company. ethyl 4-phenyl butyrate, 10031-93-3. [Link]

-

PMC. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. [Link]

-

An Aroma Chemical Profile: Ethyl Butyrate. [Link]

-

Wikipedia. Ethyl butyrate. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. ETHYL 4-OXO-4-(4-PENTYLOXYPHENYL)BUTYRATE CAS#: 898757-79-4 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-n-Pentyloxybenzoic acid | CAS 15872-41-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Benzoic acid, 4-(pentyloxy)- | C12H16O3 | CID 85153 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthetic Utility of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

This Application Note is designed to provide a rigorous, technical guide on the synthetic utility of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (CAS: 89870-59-7). It prioritizes experimental reproducibility, mechanistic insight, and downstream application in materials science (Liquid Crystals) and medicinal chemistry.

Introduction & Chemical Profile

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (hereafter EOPB-C5 ) is a specialized

This molecule serves as a critical "linchpin" intermediate in two high-value sectors:

-

Liquid Crystal (LC) Synthesis: The pentyloxy tail is a classic mesogenic unit, providing the necessary Van der Waals forces for nematic/smectic phase alignment. EOPB-C5 is typically reduced to its saturated analog to form the flexible alkyl-alkoxy core of rod-like liquid crystals.

-

Medicinal Chemistry: It is a precursor to 4-(4-pentyloxyphenyl)butyric acid , a scaffold utilized in the design of Histone Deacetylase (HDAC) inhibitors and chemical chaperones, analogous to the approved drug 4-phenylbutyric acid (4-PBA).

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Ethyl 4-(4-(pentyloxy)phenyl)-4-oxobutanoate |

| CAS Number | 89870-59-7 |

| Molecular Formula | |

| Molecular Weight | 292.37 g/mol |

| Key Functionality | Aryl Ketone (Reducible), Ester (Hydrolyzable), Alkoxy Tail (Mesogenic) |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water |

Strategic Reaction Pathways

The utility of EOPB-C5 relies on the selective manipulation of its two carbonyl functionalities: the ketone (C4) and the ester (C1).

Mechanistic Workflow (Graphviz)

The following diagram illustrates the divergent synthetic pathways starting from EOPB-C5.

Caption: Divergent synthesis from EOPB-C5 showing reduction to saturated linkers (top path) and hydrolysis to acid precursors (bottom path).

Detailed Experimental Protocols

Protocol A: Ionic Hydrogenation (Ketone to Methylene)

Objective: Selective deoxygenation of the benzylic ketone to a methylene group (

Materials:

-

EOPB-C5 (1.0 eq)

-

Triethylsilane (

) (2.5 - 3.0 eq) -

Trifluoroacetic Acid (TFA) (Solvent/Catalyst, 5-10 volumes)

-

Dichloromethane (DCM) (Optional co-solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (

), dissolve EOPB-C5 (10 mmol, 2.92 g) in TFA (15 mL).-

Note: If solubility is poor, add 5 mL of DCM. The solution typically turns a deep red/orange due to the formation of the protonated ketone intermediate.

-

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add Triethylsilane (25 mmol, 4.0 mL) dropwise via syringe over 10 minutes.

-

Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexane:EtOAc 4:1).

-

Endpoint: The starting keto-ester spot (

) will disappear, replaced by the less polar saturated ester (

-

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove excess TFA.

-

Dilute the residue with Ethyl Acetate (50 mL).

-

Wash carefully with Saturated

(2 x 30 mL) to neutralize residual acid. Caution: Gas evolution ( -

Wash with Brine (30 mL), dry over

, and concentrate.

-

-

Purification: The crude product is often pure enough (>95%) for hydrolysis. If needed, purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85–95% of Ethyl 4-(4-pentyloxyphenyl)butyrate.

Protocol B: Saponification (Ester to Acid)

Objective: Hydrolysis of the ethyl ester to the free carboxylic acid. Rationale: The free acid is required for coupling reactions (e.g., amide bond formation) or intramolecular cyclization.

Materials:

-

Reduced Ester (from Protocol A) or EOPB-C5

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Ethanol (EtOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve the ester (10 mmol) in Ethanol (20 mL).

-

Hydrolysis: Add 2M NaOH (20 mL, 40 mmol). The mixture will become biphasic initially.

-

Reflux: Heat the mixture to mild reflux (80°C) for 2 hours. The solution should become homogeneous.

-

Acidification:

-

Cool to room temperature.[6] Evaporate the bulk of the ethanol under vacuum.

-

Cool the remaining aqueous solution in an ice bath.

-

Acidify to pH ~1 using 2M HCl. The product will precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Hexane/Ethanol if necessary.

Expected Yield: >90% of 4-(4-pentyloxyphenyl)butyric acid.

Quality Control & Characterization

To ensure the integrity of the synthesized intermediates, the following analytical parameters should be verified.

| Technique | Parameter | Expected Observation (for Saturated Ester) |

| 1H NMR | Triplet (2H), benzylic | |

| 1H NMR | Triplet (2H), | |

| IR Spectroscopy | Carbonyl Stretch | ~1735 |

| HPLC | Purity | >98% required for Liquid Crystal applications. |

Safety & Handling (MSDS Summary)

-

Hazards: EOPB-C5 is an organic ester.[2] While not highly toxic, it should be treated as a skin/eye irritant.

-

Reagents:

-

TFA: Corrosive, volatile. Use in a fume hood.

-

Triethylsilane: Flammable.[7]

-

-

Storage: Store EOPB-C5 in a cool, dry place. The pentyloxy ether linkage is stable to base but can be cleaved by strong Lewis acids (e.g.,

) or HI; avoid these unless deprotection is intended.

References

-

Doyle, M. P., et al. (1976). Silane reductions in acidic media. X. Ionic hydrogenation of cycloalkanones and aryl ketones. Journal of Organic Chemistry. Link

-

Huang-Minlon. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society. Link

-

Grey, T. F., et al. (1955). Mesomorphic behavior of the 4-n-alkoxy-4'-biphenylcarboxylic acids and their esters. Journal of the Chemical Society.[8] Link

-

Sigma-Aldrich. (2023).[9] Product Specification: Ethyl 4-oxo-4-phenylbutyrate analogs. Link

-

PubChem. (2023). Compound Summary: Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.[10] Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl butyrate - Wikipedia [en.wikipedia.org]

- 8. squ.elsevierpure.com [squ.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. ETHYL 4-OXO-4-(4-PENTYLOXYPHENYL)BUTYRATE CAS#: 898757-79-4 [m.chemicalbook.com]

Application Notes and Protocols: Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate in Medicinal Chemistry

Introduction: The Strategic Value of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate as a Synthetic Intermediate

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, characterized by an ethyl ester, a ketone, and an ether-substituted aromatic ring, makes it a versatile precursor for the synthesis of a diverse range of heterocyclic and carbocyclic frameworks.[1] While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its true value lies in its role as a key building block for constructing more complex and biologically active compounds.

The 4-aryl-4-oxobutanoic acid scaffold is a well-established pharmacophore and a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] The presence of the pentyloxy group in "Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate" offers a strategic advantage by introducing lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This application note will provide a comprehensive guide to the synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate and explore its potential applications in medicinal chemistry, drawing parallels from structurally related compounds.

Synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

The synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is typically achieved through a two-step process: a Friedel-Crafts acylation followed by an esterification. This approach is a common and efficient method for preparing 4-aryl-4-oxobutanoic acids and their esters.[3]

Part 1: Synthesis of 4-oxo-4-(4-pentyloxyphenyl)butanoic acid via Friedel-Crafts Acylation

The initial step involves the reaction of pentyloxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Friedel-Crafts acylation of pentyloxybenzene.

Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (2.2 eq) and a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Dissolve succinic anhydride (1.0 eq) in the chosen solvent and add it dropwise to the stirred suspension.

-

Aromatic Compound Addition: Subsequently, add pentyloxybenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-